Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dihydropyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium in the Suzuki–Miyaura coupling .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-BENZYLOXY-3,5-DIMETHYLBENZALDEHYDE: This compound shares a similar benzyloxy and dimethyl substitution pattern.
3,4-Dibenzyloxybenzaldehyde: Another compound with benzyloxy groups, used in similar synthetic applications.
Uniqueness
3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of the dihydropyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25NO6 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
dimethyl 4-(4-methoxy-3-phenylmethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H25NO6/c1-25-13-18(23(26)29-3)22(19(14-25)24(27)30-4)17-10-11-20(28-2)21(12-17)31-15-16-8-6-5-7-9-16/h5-14,22H,15H2,1-4H3 |
InChI Key |
CZWFDQTVYUBNCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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